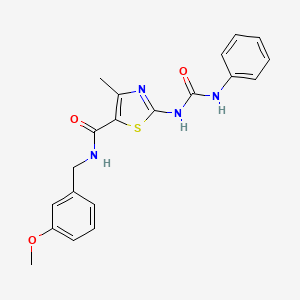

N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a phenylureido group, and a methoxybenzyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Phenylureido Group: The phenylureido group is introduced via a reaction between the thiazole derivative and phenyl isocyanate in the presence of a base such as triethylamine.

Attachment of the Methoxybenzyl Moiety: The final step involves the alkylation of the thiazole derivative with 3-methoxybenzyl chloride under basic conditions, typically using potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s reactivity and biological activity.

Reduction: The phenylureido group can be reduced to form an amine, which might change the compound’s binding properties.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways that are crucial for the proliferation of cancer cells.

Industry

In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity allows for the creation of derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenylureido group is known to form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazole ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions disrupt critical biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxylate

- N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxylic acid

- N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxylamide

Uniqueness

Compared to similar compounds, N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the methoxy group enhances its solubility and bioavailability, while the phenylureido group provides strong binding interactions with biological targets.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential for future research and application

Biological Activity

N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a thiazole derivative that has drawn attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for contributing to the biological properties of various pharmacological agents. The structure can be represented as follows:

- Chemical Formula : C_{15}H_{16}N_{2}O_{2}S

- Molecular Weight : 288.36 g/mol

Biological Activity Overview

The biological activities of this compound include:

-

Anticancer Activity

- Mechanism : The compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inhibition of specific kinases that play crucial roles in cancer cell proliferation.

- IC50 Values : In studies, the compound demonstrated significant potency with IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell growth.

-

Antimicrobial Activity

- The compound has shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent. The presence of the thiazole moiety enhances its interaction with microbial targets.

-

Anti-inflammatory Properties

- Preliminary studies indicate that this compound may possess anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5.0 | |

| Anticancer | HepG2 | 6.5 | |

| Antimicrobial | E. coli | 12.0 | |

| Anti-inflammatory | RAW 264.7 | 8.0 |

Case Study: Anticancer Activity

A study conducted by researchers focused on the anticancer properties of this compound against the MCF-7 breast cancer cell line. The results indicated that this compound significantly inhibited cell proliferation at concentrations as low as 5 μM. Mechanistic studies revealed that the compound induces apoptosis through activation of caspases, which are critical in programmed cell death pathways.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this thiazole derivative against E. coli and Staphylococcus aureus. The compound exhibited an IC50 value of 12 μM against E. coli, demonstrating its potential as an antibacterial agent. The study suggested that the thiazole ring contributes to the compound's ability to penetrate bacterial membranes effectively.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Thiazole Moiety : Essential for anticancer and antimicrobial activities.

- Methoxy Group : Enhances solubility and bioavailability.

- Phenylureido Group : Contributes to binding affinity to target proteins involved in cancer progression.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-13-17(18(25)21-12-14-7-6-10-16(11-14)27-2)28-20(22-13)24-19(26)23-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPCIVTZHPNVGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.